molecular formula C26H25N3O5S2 B3007398 Ethyl 2-[4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoylcarbamothioylamino]-4,5-dimethylthiophene-3-carboxylate CAS No. 325743-71-3

Ethyl 2-[4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoylcarbamothioylamino]-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B3007398
CAS No.: 325743-71-3
M. Wt: 523.62
InChI Key: FMOHZKLODCBTAO-UHFFFAOYSA-N
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Description

Ethyl 2-[4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoylcarbamothioylamino]-4,5-dimethylthiophene-3-carboxylate is a structurally complex heterocyclic compound. Its core framework comprises a thiophene ring substituted with methyl groups at positions 4 and 5, an ethyl ester at position 3, and a carbamothioylamino group at position 2. This group is further conjugated to a butanoyl chain linked to a 1,3-dioxobenzo[de]isoquinoline moiety.

Properties

IUPAC Name

ethyl 2-[4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoylcarbamothioylamino]-4,5-dimethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O5S2/c1-4-34-25(33)20-14(2)15(3)36-22(20)28-26(35)27-19(30)12-7-13-29-23(31)17-10-5-8-16-9-6-11-18(21(16)17)24(29)32/h5-6,8-11H,4,7,12-13H2,1-3H3,(H2,27,28,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMOHZKLODCBTAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=S)NC(=O)CCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-[4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoylcarbamothioylamino]-4,5-dimethylthiophene-3-carboxylate is a complex organic compound with potential biological activity. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.

  • Molecular Formula : C27H26N2O5S
  • Molecular Weight : 490.57 g/mol
  • CAS Number : 325850-74-6
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps may include the formation of the isoquinoline derivative followed by the introduction of the thiophene moiety. Various reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • A study evaluated a series of isoquinoline derivatives for their cytotoxic effects on murine leukemia WEHI-3 cells. The results demonstrated that N-substituted benzyl derivatives displayed stronger inhibitory activity compared to non-N-substituted derivatives .
CompoundCell LineIC50 (µM)Reference
This compoundWEHI-310

The mechanism through which this compound exerts its biological effects is not fully elucidated but is believed to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation.
  • Apoptosis Induction : It could induce apoptosis in cancer cells through intrinsic pathways.
  • Signal Transduction Modulation : Interaction with cellular receptors may alter signaling pathways crucial for cell survival and growth.

Case Studies

  • Cytotoxicity Evaluation : In a study published in PubMed, various derivatives were tested for their cytotoxicity against different cancer cell lines. Ethyl derivatives showed promising results, indicating potential for development as anticancer agents .
  • Structure-Activity Relationship (SAR) : An investigation into the SAR of similar compounds revealed that modifications in the substituents significantly impacted their biological activity. This underscores the importance of structural variations in enhancing efficacy against cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparison

The most structurally analogous compound identified in the evidence is ethyl 2-(3-oxobutanoylamino)-4-phenylthiophene-3-carboxylate (CAS 568559-93-3) . Below is a comparative analysis:

Property Target Compound Ethyl 2-(3-oxobutanoylamino)-4-phenylthiophene-3-carboxylate
Molecular Formula Not explicitly provided (inferred: C₃₀H₂₈N₄O₅S₂) C₁₇H₁₇NO₄S
Molecular Weight ~620.7 g/mol (estimated) 331.4 g/mol
Substituents on Thiophene 4,5-dimethyl; carbamothioylamino group 4-phenyl; 3-oxobutanoylamino group
Key Functional Groups Benzo[de]isoquinoline-dione, thiourea, ethyl ester Phenyl, ketone, ethyl ester
Hydrogen Bond Donors/Acceptors Donors: 2 (NH, benzoisoquinoline O); Acceptors: 7 (O, S, carbonyls) Donors: 1 (NH); Acceptors: 5 (O, carbonyls)
XLogP3 Estimated >4 (due to aromatic rings and lipophilic groups) 3.4
Synthetic Complexity High (multiple aromatic systems, thiourea linkage) Moderate (phenyl and ketone groups)

Key Differences and Implications

  • Aromatic Systems: The target compound’s benzo[de]isoquinoline moiety enhances aromaticity and steric bulk compared to the phenyl group in the analogous compound. This difference may improve binding affinity in protein-ligand interactions or alter optoelectronic properties in materials applications.
  • Thiourea vs. Ketone Linkage: The carbamothioylamino group introduces sulfur-based hydrogen-bonding and increased polarity relative to the ketone in the analogous compound. Thiourea derivatives are known for metal coordination and enhanced stability .
  • Synthetic Accessibility: The target compound’s intricate structure likely requires multi-step synthesis, including cyclization to form the benzo[de]isoquinoline core and thiourea coupling, whereas the analogous compound’s synthesis is comparatively straightforward .

Research Findings and Validation

  • Crystallographic Analysis: Structural determination of such compounds often relies on programs like SHELX, which are widely used for small-molecule refinement and validation . The benzo[de]isoquinoline unit’s planar geometry and hydrogen-bonding patterns would necessitate precise crystallographic validation to confirm stereochemical assignments .
  • Structure-Activity Relationships (SAR) : While SAR data are absent in the evidence, the thiourea group’s presence in the target compound could enhance interactions with biological targets (e.g., enzymes or receptors) compared to the ketone group in the analogue.

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